2-amino-4-bromo-pyridine hydrochloride
Overview
Description
2-amino-4-bromo-pyridine hydrochloride is an organic compound with the molecular formula C5H5BrN2·HCl. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-bromo-pyridine hydrochloride typically involves the following steps:
Ammoniation Reaction: 2,4-Dibromopyridine-N-oxide is reacted with ammonia water to form 2-amino-4-bromopyridine.
Reduction Reaction: The intermediate is then reduced to obtain 2-amino-4-bromopyridine.
Another method involves:
Esterification Reaction: 4-Bromopyridinium chloride is esterified to obtain 4-bromopyridine-2-ethyl formate.
Ammoniation Reaction: The esterified product is ammonified to form 4-bromopyridine-2-formamide.
Hofmann Degradation: The formamide undergoes Hofmann degradation to yield 2-amino-4-bromopyridine.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using readily available raw materials and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-bromo-pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Reduction Reactions: The nitro group in its precursor can be reduced to an amino group using reducing agents like iron powder and acetic acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and organoboron reagents under mild conditions.
Reduction: Common reducing agents include iron powder and acetic acid, or magnesium powder and titanium tetrachloride.
Major Products Formed
Aryl Derivatives: Formed through Suzuki-Miyaura coupling.
Amino Derivatives: Formed through reduction reactions.
Scientific Research Applications
2-amino-4-bromo-pyridine hydrochloride is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the modification and derivatization of biologically active molecules.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential antimicrobial activity.
Industry: Used in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 2-amino-4-bromo-pyridine hydrochloride involves its ability to participate in various chemical reactions due to the presence of the amino and bromine functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromopyridine
- 3-Amino-2-bromopyridine
- 2-Amino-6-bromopyridine
- 3-Amino-5-bromopyridine
Uniqueness
2-amino-4-bromo-pyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other bromopyridine derivatives .
Properties
IUPAC Name |
4-bromopyridin-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2.ClH/c6-4-1-2-8-5(7)3-4;/h1-3H,(H2,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJPPSFLFTWPLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10702669 | |
Record name | 4-Bromopyridin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001419-41-5 | |
Record name | 4-Bromopyridin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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